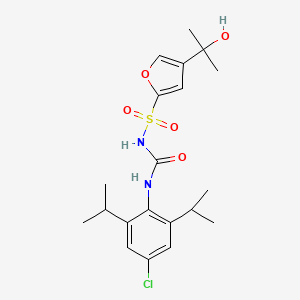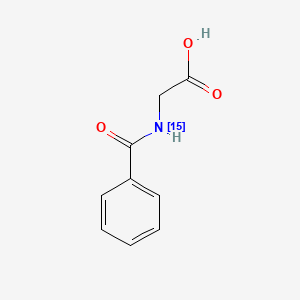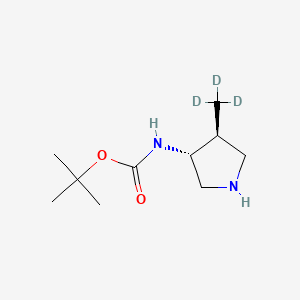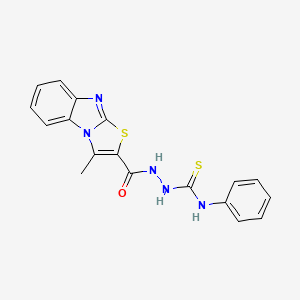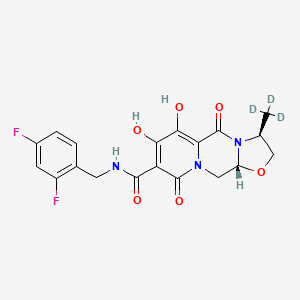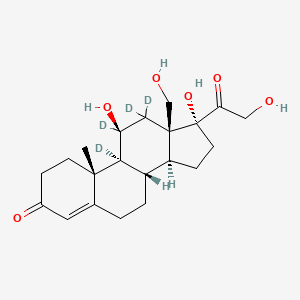
Dopastatin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dopastatin is a chimeric compound that combines the properties of somatostatin and dopamine. It is designed to target both somatostatin and dopamine receptors, making it a potent inhibitor of growth hormone secretion. This compound has shown promise in the treatment of pituitary adenomas, particularly those that secrete growth hormone and prolactin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dopastatin involves the combination of somatostatin and dopamine analogs. The process typically includes the following steps:
Peptide Synthesis: The somatostatin analog is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Dopamine Analog Synthesis: The dopamine analog is synthesized separately using standard organic synthesis techniques.
Coupling Reaction: The somatostatin and dopamine analogs are then coupled together using a peptide coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Purification: The resulting chimeric compound is purified using high-performance liquid chromatography (HPLC) to ensure the desired purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification systems .
化学反応の分析
Types of Reactions
Dopastatin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the dopamine moiety, leading to the formation of quinones.
Reduction: The compound can also be reduced under specific conditions, affecting the somatostatin analog.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced analogs, and substituted derivatives of this compound .
科学的研究の応用
Dopastatin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study chimeric molecules and their interactions with multiple receptors.
Biology: Investigated for its role in inhibiting growth hormone and prolactin secretion in pituitary adenomas.
Medicine: Explored as a potential therapeutic agent for treating acromegaly and other conditions associated with excessive growth hormone secretion.
Industry: Utilized in the development of new drugs targeting somatostatin and dopamine receptors
作用機序
Dopastatin exerts its effects by binding to both somatostatin and dopamine receptors. The compound has high affinity for somatostatin receptor subtypes 2 and 5, as well as dopamine receptor subtype 2. By activating these receptors, this compound inhibits the secretion of growth hormone and prolactin from pituitary adenomas. This dual receptor targeting enhances its potency and efficacy compared to individual somatostatin or dopamine analogs .
類似化合物との比較
Similar Compounds
Octreotide: A somatostatin analog used to treat acromegaly and other hormone-secreting tumors.
Cabergoline: A dopamine agonist used to treat hyperprolactinemia and pituitary tumors.
BIM-23A760: A first-generation dopastatin with similar dual receptor targeting properties
Uniqueness
This compound stands out due to its chimeric nature, combining the properties of both somatostatin and dopamine analogs. This dual targeting results in enhanced potency and efficacy in inhibiting growth hormone and prolactin secretion, making it a promising therapeutic agent for treating pituitary adenomas .
特性
CAS番号 |
868562-36-1 |
|---|---|
分子式 |
C86H116N16O12S4 |
分子量 |
1694.2 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2,6-bis[[2-[[(6aR,9R,10aR)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methylsulfanyl]acetyl]amino]hexanoyl]amino]-7-ethyl-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C86H116N16O12S4/c1-5-30-101-41-51(32-60-58-17-14-22-64-76(58)54(39-91-64)36-72(60)101)43-115-47-74(105)89-29-13-11-21-66(93-75(106)48-116-44-52-33-61-59-18-15-23-65-77(59)55(40-92-65)37-73(61)102(42-52)31-6-2)81(109)99-70-45-117-118-46-71(86(114)100-78(49(4)103)79(88)107)98-80(108)62(7-3)94-82(110)67(20-10-12-28-87)95-84(112)69(35-53-38-90-63-19-9-8-16-57(53)63)97-83(111)68(96-85(70)113)34-50-24-26-56(104)27-25-50/h8-9,14-19,22-27,38-40,49,51-52,60-62,66-73,78,90-92,103-104H,5-7,10-13,20-21,28-37,41-48,87H2,1-4H3,(H2,88,107)(H,89,105)(H,93,106)(H,94,110)(H,95,112)(H,96,113)(H,97,111)(H,98,108)(H,99,109)(H,100,114)/t49-,51-,52-,60-,61-,62+,66-,67+,68+,69-,70+,71+,72-,73-,78+/m1/s1 |
InChIキー |
WLBJBODHTIKYSL-JFPOTJHNSA-N |
異性体SMILES |
CCCN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCC[C@H](C(=O)N[C@H]5CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)NC(=O)CSC[C@@H]9C[C@H]1[C@@H](CC2=CNC3=CC=CC1=C23)N(C9)CCC |
正規SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CSCC(=O)NCCCCC(C(=O)NC5CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC6=CC=C(C=C6)O)CC7=CNC8=CC=CC=C87)CCCCN)CC)C(=O)NC(C(C)O)C(=O)N)NC(=O)CSCC9CC1C(CC2=CNC3=CC=CC1=C23)N(C9)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





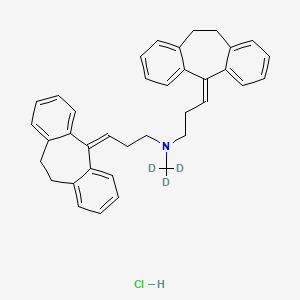
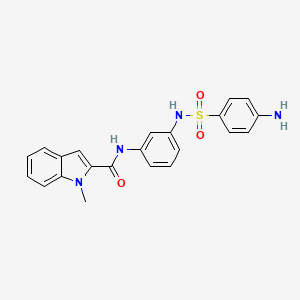

![[(2S,3S,4R,5R)-4-hydroxy-2-[[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxymethyl]-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12422080.png)
